molecular formula C11H8N4O B3135336 7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine CAS No. 400089-31-8

7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine

Cat. No. B3135336
CAS RN: 400089-31-8
M. Wt: 212.21 g/mol
InChI Key: ZAZWTXCKHUTXRT-UHFFFAOYSA-N
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Description

7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine is a heterocyclic compound with a fused pyridazine and isoxazole ring system. It exhibits high biological potential and has been investigated for its pharmacological activity, including antitumor properties. Additionally, derivatives of this compound have shown pesticidal activity and serve as herbicide antidotes .


Synthesis Analysis

  • Mannich bases (2) can react with compound 1 in pyridine under reflux to yield substituted isoxazolopyridines (3), which exhibit antitumor activity .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring fused with an isoxazole ring. The methyl group at position 7 and the pyridinyl substituent contribute to its unique structure .


Chemical Reactions Analysis

  • Functionalization : Introducing isoxazole 1 into the reaction with keto esters 6 allows for functionalization at position 6 of the isoxazolopyridine system, yielding compounds 7 .

Mechanism of Action

7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine selectively modulates metabotropic glutamate receptor (mGluR) subtypes 2 and 4. It achieves this without functional cross-reactivity at mGluR 1a, mGluR 5, or mGluR 8. Further analogs have been designed to enhance binding affinity, targeting the allosteric pocket .

properties

IUPAC Name

7-methyl-4-pyridin-2-yl-[1,2]oxazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-7-10-8(6-16-15-10)11(14-13-7)9-4-2-3-5-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZWTXCKHUTXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CON=C12)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine
Reactant of Route 2
7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine
Reactant of Route 3
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7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine
Reactant of Route 4
7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine
Reactant of Route 5
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7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine
Reactant of Route 6
7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine

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